1H and 13C NMR chemical shifts for 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile
1H and 13C NMR chemical shifts for 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a detailed examination of the expected 1H and 13C NMR spectra of 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile, a compound of interest for researchers in medicinal chemistry and materials science. As experimental data for this specific molecule is not widely published, this document leverages fundamental NMR principles and comparative analysis with structural analogues to provide a robust, predictive framework for its characterization. We will explore the theoretical underpinnings of its spectral features, present a standardized protocol for data acquisition, and provide a detailed assignment of all expected proton and carbon resonances, with a special focus on the influence of its unique substitution pattern.
Introduction: The Role of NMR in Structural Elucidation
The precise structural confirmation of a molecule is a cornerstone of chemical research and development. For a substituted aromatic compound like 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile, NMR spectroscopy serves as the gold standard for verification.[3] It allows scientists to confirm the connectivity of atoms, verify the substitution pattern on the aromatic ring, and ensure the absence of significant impurities.[4] The molecule's structure, featuring two methoxy groups ortho to a benzylic acetonitrile moiety and a fluorine atom para to it, presents a unique set of magnetic environments. Understanding the expected chemical shifts, multiplicities, and coupling constants is therefore critical for any researcher synthesizing or utilizing this compound.
This guide is structured to provide both a practical protocol for obtaining high-quality spectra and a detailed theoretical interpretation, empowering researchers to confidently identify this molecule and distinguish it from potential isomers or impurities.
Foundational Principles: Predicting the Spectrum
The NMR spectrum of 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile is governed by the interplay of its functional groups. The electron-donating methoxy groups (-OCH3) and the electronegative fluorine atom (-F) exert significant influence on the electron density of the aromatic ring, thereby affecting the chemical shifts (δ) of the attached protons and carbons.[5]
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1H NMR Principles : The chemical shift is determined by the local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, moving signals upfield (lower ppm). Spin-spin coupling between adjacent, non-equivalent protons leads to signal splitting, described by the n+1 rule.[6]
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13C NMR Principles : The 13C chemical shift range is much wider than for 1H, making it excellent for identifying distinct carbon environments.[7] A crucial feature in this molecule is the presence of fluorine. The 19F nucleus (spin I=1/2) couples strongly with the 13C nucleus, resulting in characteristic splitting patterns. The magnitude of the C-F coupling constant (nJCF) is dependent on the number of bonds (n) separating the two nuclei, with one-bond couplings (1JCF) being exceptionally large (typically >200 Hz).[8][9]
Experimental Protocol: A Self-Validating Workflow for Data Acquisition
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a standardized workflow designed for accuracy and reliability.
Sample Preparation
Proper sample preparation is the first step toward a high-quality spectrum. Any particulate matter can disrupt the magnetic field homogeneity, leading to poor resolution.[10]
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Mass Measurement : Accurately weigh 10-15 mg of 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is an excellent first choice due to its low cost and ability to dissolve a wide range of organic compounds. Other solvents like acetone-d6 or DMSO-d6 can also be used.[11][12]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration & Transfer : To ensure a particle-free solution, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[13]
-
Standard : The residual proton signal of the solvent (e.g., CHCl3 at δ 7.26 ppm) is typically used as a secondary internal standard for calibration.[14][15]
NMR Instrument Setup and Data Acquisition
The following parameters are suggested for a standard 400 MHz NMR spectrometer.
-
Locking and Shimming : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
1H NMR Acquisition Parameters :
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width : ~12-16 ppm, centered around 6 ppm.
-
Acquisition Time : ~2-3 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 8 to 16 scans for a sample of this concentration.
-
-
13C NMR Acquisition Parameters :
-
Pulse Program : Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width : ~220-240 ppm, centered around 110 ppm.
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024 to 4096 scans, depending on the sample concentration.
-
-
Data Processing : Apply an exponential window function, Fourier transform the Free Induction Decay (FID), and perform phase and baseline corrections.
Predicted Spectral Analysis and Interpretation
The following sections detail the predicted chemical shifts, multiplicities, and assignments for each unique nucleus in 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile.
Figure 2: Molecular structure and numbering for NMR assignment.
Predicted 1H NMR Spectrum (400 MHz, CDCl3)
The proton spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three unique proton environments.
| Predicted δ (ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~6.45 | 2H | Doublet (d) | H-3, H-5 | These two aromatic protons are chemically equivalent due to molecular symmetry. Their upfield shift is due to the strong shielding effect of the two ortho-methoxy groups. The signal is split into a doublet by coupling to the fluorine atom at C-4 (3JHF ≈ 8-9 Hz). |
| ~3.88 | 6H | Singlet (s) | H-8, H-9 | The six protons of the two methoxy groups are equivalent and appear as a single, sharp peak. Their chemical shift is typical for aryl methyl ethers. |
| ~3.80 | 2H | Singlet (s) | H-7 | The benzylic protons are adjacent to the electron-withdrawing nitrile group but are not coupled to any other protons, resulting in a singlet. The two ortho-methoxy groups may provide some shielding, shifting this signal slightly upfield compared to unsubstituted phenylacetonitrile. |
Table 1: Predicted 1H NMR Data and Assignments.
Predicted 13C NMR Spectrum (101 MHz, CDCl3)
The proton-decoupled 13C spectrum will display all eight unique carbon signals. The key diagnostic feature will be the large C-F coupling constants, which unambiguously confirm the position of the fluorine atom.
| Predicted δ (ppm) | Multiplicity (nJCF) | Assignment | Rationale |
| ~162.5 | Doublet (1JCF ≈ 245 Hz) | C-4 | This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a very large one-bond coupling constant. This signal is the most definitive indicator of the structure. |
| ~159.0 | Doublet (2JCF ≈ 16 Hz) | C-2, C-6 | These carbons are bonded to the methoxy groups, placing them far downfield. They exhibit a two-bond coupling to the fluorine atom. |
| ~117.5 | Singlet | C-11 (CN) | The chemical shift for the nitrile carbon is characteristic and typically falls in this region.[13] Any coupling to fluorine (5JCF) would be too small to resolve. |
| ~106.0 | Doublet (4JCF ≈ 3 Hz) | C-1 | This is a quaternary carbon, so its signal will be of lower intensity. It is shielded by the two ortho-methoxy groups and shows a small four-bond coupling to fluorine. |
| ~96.5 | Doublet (3JCF ≈ 7 Hz) | C-3, C-5 | These carbons are strongly shielded by the two ortho and one para electron-donating groups, resulting in a remarkably upfield chemical shift for aromatic carbons. They show a characteristic three-bond coupling to the fluorine atom. |
| ~56.3 | Singlet | C-8, C-9 (OCH3) | A typical chemical shift for aryl methyl ether carbons. A small four-bond coupling to fluorine may cause slight broadening but is unlikely to be resolved as a clean doublet. |
| ~18.0 | Singlet | C-7 (CH2) | The benzylic carbon signal appears in the aliphatic region. Any coupling to fluorine (4JCF) would likely be negligible. |
Table 2: Predicted 13C NMR Data and Assignments.
Analysis of Potential Impurities
A key application of NMR is purity assessment.[4] Based on common synthetic routes, such as the cyanation of a corresponding benzyl halide, potential impurities could include:
-
Starting Materials : Unreacted 2-(chloromethyl)-5-fluoro-1,3-dimethoxybenzene would show a characteristic chloromethyl signal (~4.5-4.7 ppm in 1H NMR, ~45 ppm in 13C NMR).
-
Solvents : Residual solvents from synthesis or purification (e.g., acetone, ethyl acetate, hexane) are common and can be identified by their characteristic NMR signals.[11][15] For instance, acetone appears as a singlet around δ 2.17 ppm in CDCl3.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the 1H and 13C NMR spectra of 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile. The key identifying features are:
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1H NMR : A two-proton doublet in the aromatic region (~6.45 ppm) coupled to fluorine, a six-proton singlet for the methoxy groups (~3.88 ppm), and a two-proton singlet for the benzylic group (~3.80 ppm).
-
13C NMR : The presence of eight distinct carbon signals, with the C-F carbon appearing as a large doublet (~162.5 ppm, J ≈ 245 Hz) and other aromatic carbons showing smaller, characteristic C-F couplings.
By combining this predictive data with the robust experimental protocol provided, researchers, scientists, and drug development professionals can confidently proceed with the synthesis, identification, and quality control of this valuable chemical entity.
References
- Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Technical Guide.
- Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved April 10, 2026, from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Daly, A. M., & Isbester, P. K. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1299–1306.
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved April 10, 2026, from [Link]
- Cambridge Isotope Laboratories, Inc. (n.d.).
-
PubChem. (n.d.). 4-Fluoroanisole. Retrieved April 10, 2026, from [Link]
-
Chemguide. (2016, March 15). High resolution nuclear magnetic resonance (NMR) spectra. Retrieved April 10, 2026, from [Link]
-
ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved April 10, 2026, from [Link]
- International Union of Pure and Applied Chemistry. (1997). Compendium of Chemical Terminology (the "Gold Book").
-
SpectraBase. (n.d.). Acetonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved April 10, 2026, from [Link]
-
University of California, Davis. (n.d.). NMR Data Acquisition and Processing. Retrieved April 10, 2026, from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Royal Society of Chemistry. (n.d.). Experimental section General. Retrieved April 10, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved April 10, 2026, from [Link]
- Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved April 10, 2026, from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved April 10, 2026, from [Link]
-
Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved April 10, 2026, from [Link]
Sources
- 1. bmse000826 Acetonitrile at BMRB [bmrb.io]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Fluoro-3-methoxyphenyl)acetonitrile | C9H8FNO | CID 17989296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-2,6-dimethyl-aniline | 392-70-1 [sigmaaldrich.com]
- 5. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2,6-Difluorophenyl)acetonitrile | C8H5F2N | CID 69559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. np-mrd.org [np-mrd.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.washington.edu [chem.washington.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 13C NMR [m.chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
